2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUCOHWBSAJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the dopamine transporter, inhibiting the reuptake of dopamine and norepinephrine into presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to increased neurotransmission. The downstream effects include heightened alertness, increased energy, and potential for euphoria.
Pharmacokinetics
Similar compounds are known to undergo metabolic pathways such as the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form. These metabolic transformations can affect the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of the compound’s action include increased neurotransmission in the dopaminergic and noradrenergic pathways. This can result in physiological effects such as increased alertness and energy. Use of the compound can also lead to adverse effects such as compulsive redosing, addiction, anxiety, paranoia, and psychosis.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, individual factors such as genetic variations in the dopamine transporter can influence the compound’s efficacy.
Biological Activity
2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement of nitrogen atoms within its heterocyclic framework, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities that may be harnessed for therapeutic purposes. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have reported the anticancer properties of related quinazoline derivatives. For instance, quinazolinone-based hybrids have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation (e.g., IC50 values in the nanomolar range) .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-1. For example, compounds with similar structures have demonstrated the ability to reduce IL-6 production in human chondrosarcoma cells with IC50 values around 820 nM . This suggests that this compound may also possess similar properties.
Neuroprotective Effects
Recent research has explored neuroprotective effects associated with pyrazoloquinazolines. These compounds have been shown to interact with neurotransmitter systems and may offer protection against neurodegenerative conditions by modulating oxidative stress pathways .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression and inflammation.
- Cytokine Modulation : The ability to inhibit cytokine release suggests a mechanism that could be beneficial in autoimmune diseases.
- Receptor Interaction : Potential interactions with various receptors involved in neurotransmission indicate possible applications in treating neurological disorders.
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Cancer Treatment : A study involving a derivative showed significant tumor growth inhibition in xenograft models when administered at specific doses over a period of time.
- Inflammatory Disease Models : In animal models of arthritis, similar compounds demonstrated reduced joint swelling and pain relief through cytokine inhibition.
Scientific Research Applications
The applications of 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline are currently limited due to the lack of publicly available information. However, its core structure is present in medicinal compounds known for diverse pharmacological activities.
Core Structure and Potential Interactions
The presence of a phenyl group, a methyl group, and a pyrrolidin-1-yl group suggests potential interactions with biological targets. Further research is needed to determine specific activities.
Basic Information
this compound is a complex nitrogen-containing heterocyclic compound. This molecule features a tetrahydropyrazoloquinazoline core, characterized by a fused pyrazole and quinazoline structure. The pyrrolidinyl substituent adds to its structural complexity and potentially enhances its biological activity. The compound's molecular formula is C18H22N4, indicating that it contains 18 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms.
Synthesis
The synthesis of this compound typically involves multiple steps of cyclization and functionalization. These reactions often require careful control of conditions such as temperature and solvent to achieve high yields and purity. Optimizing reaction conditions can lead to improved yields and reduced by-products in synthesizing this compound.
Potential Biological Activities
Compounds in the pyrazoloquinazoline class have been studied for various biological activities. Preliminary research suggests that this compound may exhibit various activities: Further pharmacological studies are needed to fully elucidate its therapeutic potential.
Potential Applications
The unique structure of this compound positions it for various applications:
- Drug Discovery: As a scaffold for developing new therapeutic agents.
- Agrochemicals: For creating novel pesticides or herbicides.
- Material Science: In the synthesis of advanced materials.
Interaction Studies
Interaction studies involving this compound could focus on:
- Receptor Binding Assays: To identify potential biological targets.
- Enzyme Inhibition Studies: To evaluate its effect on enzymatic activity.
- Cell-Based Assays: To assess its impact on cellular functions.
These studies are crucial for understanding how this compound interacts with biological systems.
Structural Comparison
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Methylpyrazolo$$5,1-b]quinazoline | Contains a methyl group at position 3 | Lacks the pyrrolidinyl substituent |
| Phenylpyrazolo$$3,4-b]quinoline | Fused pyrazole and quinoline system | Different ring structure without tetrahydro saturation |
| Pyrrolidine-substituted quinazolines | Contains a pyrrolidine but lacks pyrazole | Focused more on quinazoline properties |
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Physicochemical Properties
- Solubility: The pyrrolidin-1-yl group improves aqueous solubility compared to non-polar analogs (e.g., 3-bromo derivatives in ). This aligns with trends seen in trifluoromethyl-containing analogs, where polar substituents enhance bioavailability .
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield | Example Conditions |
|---|---|---|
| Solvent | Polarity affects reaction kinetics. Methanol or dioxane enhances solubility of intermediates . | Dioxane + TEA |
| Temperature | Reflux (~80°C) accelerates cyclization but may degrade heat-sensitive groups . | Ethanol reflux |
| Catalyst | TEA or sodium methylate improves nucleophilic substitution efficiency . | TEA (0.5 mL) |
(Basic) How can structural characterization be effectively performed for this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) .
- X-ray Diffraction : Resolves stereochemistry of the tetrahydropyrazoloquinazoline core .
(Advanced) What methodologies assess biological activity, such as enzyme inhibition or antiproliferative effects?
Answer:
-
Enzyme Inhibition Assays :
- Cyclooxygenase-2 (COX-2) : Competitive binding assays using recombinant enzymes and fluorescence-based substrates .
- Kinase Inhibition (e.g., Pim-1) : Radiolabeled ATPγS assays measure kinase activity inhibition .
-
Antiproliferative Activity :
- MTT Assay : Cell viability tested against cancer lines (e.g., IC values in µM range) .
Q. Example Data :
| Assay Type | Target | Result (IC) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 0.8 µM | |
| Pim-1 Kinase | Leukemia cells | 5.2 µM |
(Advanced) How can computational docking studies guide derivative design targeting enzymes like COX-2 or lanosterol demethylase?
Answer:
- Protein Preparation : Crystal structures (PDB IDs: 5KIR for COX-2) are protonated and energy-minimized .
- Ligand Docking : Software (AutoDock Vina) predicts binding poses. Key interactions:
- Hydrogen Bonds : Pyrrolidine nitrogen with Asp351 (COX-2) .
- Van der Waals : Methyl and phenyl groups occupy hydrophobic pockets .
- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC values .
(Advanced) What strategies resolve contradictions in biological activity data across studies?
Answer:
- Control Standardization : Use reference inhibitors (e.g., celecoxib for COX-2) to calibrate assays .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and Pim-1 inhibition) .
- Mechanistic Studies : Isothermal titration calorimetry (ITC) validates binding thermodynamics when IC values conflict .
(Advanced) What experimental designs evaluate environmental fate and degradation pathways?
Answer:
- Longitudinal Studies : Track compound stability in water/soil matrices under varying pH and UV exposure .
- Biotic Transformation : Microbial degradation assays using soil microcosms (OECD 307 guidelines) .
- Analytical Methods : LC-MS/MS quantifies degradation products (e.g., quinazoline ring cleavage metabolites) .
(Advanced) How do solvent choice and catalysts affect reaction efficiency in synthesis?
Answer:
-
Polar Solvents (DMF, methanol) : Stabilize charged intermediates but may reduce selectivity .
-
Nonpolar Solvents (Dioxane) : Improve cyclization but slow dissolution .
-
Catalyst Comparison :
Catalyst Role Example Efficiency TEA Neutralizes HCl byproducts 85% yield Sodium methylate Strong base for deprotonation 78% yield
(Advanced) How can researchers address variability in bioassay results, such as IC50_{50}50 fluctuations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
